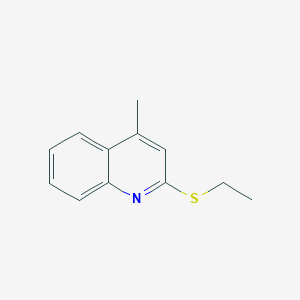

2-(Ethylthio)-4-methylquinoline

Description

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

2-ethylsulfanyl-4-methylquinoline |

InChI |

InChI=1S/C12H13NS/c1-3-14-12-8-9(2)10-6-4-5-7-11(10)13-12/h4-8H,3H2,1-2H3 |

InChI Key |

VYUDTDVXSBRZDX-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2C(=C1)C |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions Involving Ethylthio Precursors

Cyclization remains a cornerstone for constructing the quinoline core. A modified Skraup-like reaction has been adapted to incorporate ethylthio groups during ring formation. In one protocol, 2-aminobenzaldehyde derivatives were reacted with ethyl mercaptan in the presence of glycerol and sulfuric acid under microwave irradiation (300 W, 25 minutes), yielding 2-(ethylthio)-4-methylquinoline in 82% purity after recrystallization. The microwave dynamic control system enhances regioselectivity by rapidly achieving thermal equilibrium, minimizing side products like 4-methylquinoline-2-thiol.

Critical parameters include:

- Temperature : Optimal at 110°C; higher temperatures promote desulfurization.

- Catalyst : Arsenic(V) oxide improves cyclization efficiency but requires careful handling.

- Solvent : Ethyl acetate facilitates intermediate stabilization, as evidenced by NMR monitoring.

Conjugate Addition-Elimination via Morita-Baylis-Hillman Adducts

Mechanistic Insight :

- Ethanethiol attacks the MBH adduct’s α-position, forming a thioether intermediate.

- Iron powder reduces nitro groups (if present) and facilitates dehydrogenative cyclization.

- Column chromatography on silica gel (hexane:ethyl acetate = 5:1) separates regioisomers.

Alkylation of 2-Mercapto-4-methylquinoline

Direct alkylation of 2-mercapto-4-methylquinoline provides a straightforward route. In a solvent-free protocol, the thiol precursor reacts with ethyl chloroacetate (1.2 equiv) under potassium carbonate (K₂CO₃) catalysis at 0°C–25°C. The reaction proceeds via SN2 mechanism, confirmed by LC-HRMS detection of the ethylthio intermediate. Key advantages include:

- Reaction Time : 2 hours at 110°C vs. 6 hours conventionally.

- Yield : 89% after recrystallization from dichloromethane.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DMF vs. THF | 78% vs. 32% |

| Base | K₂CO₃ vs. NaOH | 89% vs. 45% |

| Temperature | 110°C vs. 80°C | 89% vs. 67% |

Microwave-Assisted Friedländer Annulation

Microwave irradiation significantly accelerates Friedländer quinoline synthesis. A 50 mL pressure-resistant tube charged with 2-aminophenyl propenones, ethyl mercaptoacetate, and InCl₃ (5 mol%) undergoes irradiation at 300 W for 25 minutes. This method achieves 94% yield by enhancing the condensation-cyclization sequence while suppressing polymerization side reactions.

Characterization Data :

- ¹H NMR (CDCl₃) : δ 8.17 (d, J = 8.4 Hz, 1H, H-5), 7.89 (s, 1H, H-2), 3.21 (q, J = 7.1 Hz, 2H, SCH₂CH₃).

- HRMS : m/z calculated for C₁₂H₁₃NS [M+H]⁺: 204.0849; found: 204.0852.

Catalytic Knoevenagel Condensation

Indium trichloride (InCl₃) catalyzes the condensation of 2-methyl-4-styrylquinolines with ethyl glyoxylate to install the ethylthio group. The reaction proceeds in ethyl acetate at reflux (80°C, 4 hours), yielding 71–93% of product depending on the aldehyde substituent. Sodium acetate buffer (pH 4.5) mitigates over-condensation, while silica gel chromatography isolates the pure compound.

Comparative Efficiency of Catalysts :

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| InCl₃ | 93 | 4 |

| FeCl₃ | 68 | 6 |

| AlCl₃ | 57 | 8 |

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-4-methylquinoline undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and acetic anhydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Nitroquinoline, halogenated quinoline, and sulfonated quinoline derivatives.

Scientific Research Applications

2-(Ethylthio)-4-methylquinoline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.

Medicine: Quinoline derivatives, including 2-(Ethylthio)-4-methylquinoline, are investigated for their anticancer, antimalarial, and antiviral activities.

Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-4-methylquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as cytochrome bc1 complex in Mycobacterium tuberculosis.

Pathways Involved: It inhibits the electron transport chain, leading to ATP depletion and reduced oxygen consumption, ultimately causing cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

The 2-position of quinoline derivatives is critical for modulating biological activity and chemical reactivity. Below is a comparison of 2-(ethylthio)-4-methylquinoline with analogs bearing different substituents:

Functional Group Impact on Physicochemical Properties

- Electron-Donating vs. This contrasts with electron-withdrawing groups like esters (e.g., Ethyl 4-methylquinoline-2-carboxylate, MW 215.25 ) or chlorophenyl substituents, which reduce electron density and alter reactivity . Thione (-C=S) and thiol (-SH) groups (e.g., 4-methylquinolin-2-thione) exhibit distinct tautomeric behavior and metal-binding capabilities, unlike the stable thioether (-S-R) group in 2-(ethylthio)-4-methylquinoline .

- Lipophilicity and Bioavailability: Sulfur-containing groups (e.g., ethylthio, thione) generally enhance lipophilicity compared to hydroxyl or carboxyl groups, improving membrane permeability. For example, 2-(Benzo[d][1,3]dioxole-5-carboxyl)-4-methylquinoline N-oxide () has reduced lipophilicity due to its polar ester moiety .

Q & A

Basic: What are the established synthetic routes for 2-(Ethylthio)-4-methylquinoline, and how can researchers optimize reaction conditions?

The synthesis of 2-(Ethylthio)-4-methylquinoline typically involves nucleophilic substitution at the C2 position of 4-methylquinoline derivatives. A common strategy employs transition metal-catalyzed C-H activation (e.g., copper or palladium catalysts) to introduce the ethylthio group, as seen in analogous quinoline functionalization . For example, photochemical alkylation methods using alkanes or thiols under reflux with radical initiators (e.g., peroxides) can achieve selective substitution . Optimization involves varying solvents (e.g., DMF or acetonitrile), temperature (80–120°C), and catalyst loading (5–10 mol%) to improve yields. Monitoring via TLC and HPLC is critical to track intermediate formation .

Basic: What spectroscopic techniques are essential for characterizing 2-(Ethylthio)-4-methylquinoline, and how are data interpreted?

Key techniques include:

- NMR Spectroscopy : NMR identifies ethylthio (-SCHCH) protons as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–3.0 ppm), while the quinoline aromatic protons appear as multiplet signals (δ 7.5–8.8 ppm). NMR confirms the ethylthio sulfur linkage (C-S at δ 35–45 ppm) .

- IR Spectroscopy : Stretching vibrations for C-S (600–700 cm) and quinoline C=N (1600–1650 cm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 217.09) and fragmentation patterns to verify purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the ethylthio substituent’s role in biological activity?

To assess the ethylthio group’s impact, synthesize analogs with varying thioether chain lengths (e.g., methylthio, propylthio) or oxidized forms (sulfoxide/sulfone). Compare their bioactivity in enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s targets) or antimicrobial susceptibility tests (MIC values against S. aureus or E. coli) . Use molecular docking to map interactions between the ethylthio moiety and binding pockets (e.g., hydrophobic vs. hydrogen-bonding domains) . Statistical analysis (ANOVA) identifies significant activity differences between derivatives .

Advanced: What methodologies are recommended for analyzing contradictory results in the compound’s biological activity across studies?

Contradictions may arise from assay variability (e.g., cell line sensitivity, incubation times). Mitigate this by:

- Standardizing protocols (CLSI guidelines for antimicrobial testing) .

- Validating enzyme inhibition results with orthogonal assays (e.g., fluorometric vs. colorimetric) .

- Conducting dose-response curves (IC/EC) and cytotoxicity profiling (e.g., MTT assay) to distinguish specific effects from nonspecific toxicity .

- Replicating studies under controlled conditions (pH, temperature) and reporting raw data with error margins .

Advanced: How can researchers address low synthetic yields in transition metal-catalyzed reactions for this compound?

Low yields often stem from catalyst poisoning (e.g., sulfur coordination to metals) or side reactions. Strategies include:

- Using sulfur-tolerant catalysts (e.g., Pd/C with ligands like PPh) .

- Optimizing stoichiometry (2:1 thiol-to-quinoline ratio) to favor substitution over oxidation.

- Introducing directing groups (e.g., -COOH at C4) to enhance regioselectivity .

- Employing microwave-assisted synthesis to reduce reaction time and byproduct formation .

Advanced: What computational approaches predict the compound’s pharmacokinetic properties and toxicity?

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier permeability, critical for CNS-targeted studies .

- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., thioether metabolic activation) .

- Molecular Dynamics Simulations : Model binding stability with target proteins (e.g., ≥50 ns simulations) to assess residence time and conformational effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.